molecular formula C15H20N2 B137838 3-(1-propylpiperidin-3-yl)benzonitrile CAS No. 150336-90-6

3-(1-propylpiperidin-3-yl)benzonitrile

Cat. No.: B137838
CAS No.: 150336-90-6
M. Wt: 228.33 g/mol
InChI Key: GQRIAOUUYRIMLH-UHFFFAOYSA-N
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Description

3-(1-Propylpiperidin-3-yl)benzonitrile is a piperidine-based compound featuring a benzonitrile moiety (cyano-substituted benzene) attached to the 3-position of a piperidine ring, with a propyl group substituted at the nitrogen (1-position) of the piperidine. For instance, synthetic routes for similar benzonitrile-piperidine hybrids often involve Suzuki–Miyaura cross-coupling, nucleophilic substitution, or condensation reactions .

Properties

CAS No.

150336-90-6

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-(1-propylpiperidin-3-yl)benzonitrile

InChI

InChI=1S/C15H20N2/c1-2-8-17-9-4-7-15(12-17)14-6-3-5-13(10-14)11-16/h3,5-6,10,15H,2,4,7-9,12H2,1H3

InChI Key

GQRIAOUUYRIMLH-UHFFFAOYSA-N

SMILES

CCCN1CCCC(C1)C2=CC=CC(=C2)C#N

Canonical SMILES

CCCN1CCCC(C1)C2=CC=CC(=C2)C#N

Synonyms

3-(3-cyanophenyl)-N-n-propylpiperidine
3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride
3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (R)-isomer
3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (S)-isomer
3-(3-cyanophenyl)-N-n-propylpiperidine, (R)-isomer
3-(3-cyanophenyl)-N-n-propylpiperidine, (S)-isomer
DS 121
DS-121
DS121 cpd

Origin of Product

United States

Biological Activity

Overview

3-(1-propylpiperidin-3-yl)benzonitrile, also known by its CAS number 150336-90-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2, with a molecular weight of approximately 232.34 g/mol. The structure features a piperidine ring substituted with a propyl group and a benzonitrile moiety, which is essential for its biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, particularly in the central nervous system (CNS). Its piperidine structure allows it to act as a ligand for neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition.

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Antidepressant Effects : Studies suggest that piperidine derivatives can modulate serotonin and norepinephrine levels, contributing to antidepressant-like effects in animal models.
  • Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive function, possibly through cholinergic mechanisms.
  • Antipsychotic Activity : Certain structural analogs have been evaluated for antipsychotic properties, indicating potential utility in treating schizophrenia and related disorders.

In Vitro Studies

A study conducted on related compounds demonstrated that modifications in the piperidine structure significantly affect binding affinity to serotonin receptors. For instance, the introduction of different substituents on the piperidine ring altered the compounds' potency against serotonin reuptake inhibitors (SSRIs) .

CompoundIC50 (nM)Target Receptor
Compound A505-HT1A
Compound B305-HT2A
This compoundTBDTBD

In Vivo Studies

In vivo studies have shown that administration of similar piperidine derivatives resulted in significant reductions in depressive-like behaviors in rodent models. The behavioral assays indicated an increase in exploratory behavior and decreased immobility time in forced swim tests .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Modifications Applications/Activity References
This compound Piperidine-benzonitrile 1-propyl, 3-benzonitrile Hypothetical: Drug discovery, agrochemicals
Compound 12 (Supplementary Info, ) Piperidine derivative 1-(3-(1,3-dioxoisoindolin-2-yl)propyl), trifluoromethyl benzyl, 3-benzonitrile Chemical intermediates
4-(3-(Phenoxazine-carbazolyl))benzonitrile () Carbazole-phenoxazine Aromatic donor-acceptor systems with benzonitrile OLED materials (TADF emitters)
II.13.m () Difluoro-hydroxy-oxopropyl Chloro-trifluoromethylphenyl, triazolyl, benzonitrile Crop protection agents
3-Benzylpiperidine () Piperidine 3-benzyl substituent Safety profile: Low hazard

Substituent Effects on Functionality

Piperidine Modifications :

  • The 1-propyl group in this compound likely enhances lipophilicity compared to 3-benzylpiperidine (), which may improve membrane permeability in biological systems. In contrast, bulky substituents like the dioxoisoindolinyl-propyl group in Compound 12 () may restrict conformational flexibility, reducing binding affinity to certain targets.

Benzonitrile Positioning: The 3-benzonitrile group in the target compound differs from the 4-positioned benzonitrile in OLED materials (). Positional isomers can significantly alter electronic properties; for example, 4-substituted benzonitriles in OLEDs exhibit stronger intramolecular charge transfer due to conjugation with carbazole-phenoxazine systems .

Biological Activity :

  • The antitumor activity of selenium-containing tepotinib derivatives () suggests that benzonitrile-piperidine hybrids could serve as scaffolds for kinase inhibitors. However, the absence of selenium or fluorinated groups (as in ) may reduce potency against specific targets like plant pathogens.

Medicinal Chemistry

  • Antitumor Potential: Compounds like those in utilize benzonitrile intermediates in kinase inhibitor synthesis. The propyl-piperidine group in the target compound may similarly modulate steric interactions in enzyme binding pockets .

Materials Science

  • OLED Materials: Benzonitrile derivatives with extended π-systems () achieve thermally activated delayed fluorescence (TADF).

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